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molecular formula C16H22O4 B122566 Di-n-butyl phthalate-d4 CAS No. 93952-11-5

Di-n-butyl phthalate-d4

Cat. No. B122566
M. Wt: 282.37 g/mol
InChI Key: DOIRQSBPFJWKBE-ULDPCNCHSA-N
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Patent
US09216140B2

Procedure details

Mixture of dibutyl phthalate (n=16: molecular weight 278.35) and 15% by weight of ethanol (Standard)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:15])[C:2]1[C:3](=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:4](OCCCC)=O>C(O)C>[C:1]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:15])[CH2:2][CH2:4][CH2:3][CH2:11][CH2:12][CH2:13][CH2:14][CH2:2][C:1]([O:16][CH2:17][CH2:18][CH2:19][CH3:20])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OCCCC)=CC=CC1)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC(=O)OCCCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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